molecular formula C33H18F6IrN3 B2384635 Ir(dFppy)<SUB>3</SUB> CAS No. 387859-70-3

Ir(dFppy)3

Cat. No.: B2384635
CAS No.: 387859-70-3
M. Wt: 762.7 g/mol
InChI Key: GJHHESUUYZNNGV-UHFFFAOYSA-N
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Description

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III), commonly referred to as Ir(dFppy)3, is a luminescent metal complex known for its high triplet state energy and superior photocatalytic performance. This compound is widely used in various fields due to its unique photophysical properties, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photocatalysis, and other photochemical processes .

Preparation Methods

The synthesis of Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) typically involves a tris-cyclometallation reaction. The process begins with the reaction of 2-(2,4-difluorophenyl)pyridine with iridium trichloride (IrCl3) in the presence of a solvent such as water at elevated temperatures (around 205°C). This reaction yields the desired product with a high yield of approximately 97% . Further purification can be achieved through flash chromatography .

Chemical Reactions Analysis

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromomalonate for oxidative quenching and various alkenes for cyclization reactions. The major products formed depend on the specific reaction conditions and substrates used .

Properties

CAS No.

387859-70-3

Molecular Formula

C33H18F6IrN3

Molecular Weight

762.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3

InChI Key

GJHHESUUYZNNGV-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

solubility

not available

Origin of Product

United States
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Q & A

Q1: What makes Ir(dFppy)3 a suitable photocatalyst for CO2 reduction?

A1: Ir(dFppy)3 exhibits several characteristics that make it a promising photocatalyst for CO2 reduction. [, , , ]. Firstly, it absorbs light in the visible region of the electromagnetic spectrum, allowing it to utilize sunlight as an energy source []. Secondly, it possesses a long-lived excited state, which is crucial for efficient electron transfer processes involved in photocatalysis []. Finally, its photophysical and electrochemical properties can be fine-tuned through ligand modification, as demonstrated by the varying performances of closely related copper(I) photosensitizers [].

Q2: How does the deuteriation of ligands impact the quantum efficiency of Ir(III) complexes like Ir(dFppy)3?

A2: Deuteriation of ligands in Ir(III) complexes like Ir(dFppy)3 can significantly enhance their intrinsic quantum efficiency []. This enhancement stems from the suppression of non-radiative decay processes, which compete with radiative decay (luminescence) []. Due to the higher mass of deuterium compared to hydrogen, deuteration leads to a decrease in the amplitude and frequency of vibrational modes within the molecule []. This, in turn, reduces the efficiency of non-radiative decay pathways, leading to an increase in the quantum yield of luminescence [].

Q3: Can Ir(dFppy)3 be incorporated into zeolites, and what are the implications for its luminescent properties?

A3: Yes, Ir(dFppy)3 can be successfully synthesized and encapsulated within the supercages of faujasite-type zeolites using a microwave-assisted ship-in-a-bottle method []. Interestingly, Ir(dFppy)3 encapsulated in zeolites exhibits a relatively high luminescence quantum yield of 14.34% []. This demonstrates the potential of using zeolites as hosts for luminescent Ir(III) complexes, offering a route to new hybrid materials with tailored photophysical properties [].

Q4: How do structural variations in closely related copper(I) photosensitizers, compared to Ir(dFppy)3, affect their photocatalytic activity?

A4: Research on structurally related copper(I) photosensitizers highlights the significant impact of even minor structural modifications on photophysical and photocatalytic properties []. For instance, changing the position of substituents on the phenanthroline ligand can drastically alter the absorption coefficient, emission lifetime, and ultimately, the photocatalytic efficiency for water splitting and CO2 reduction []. This emphasizes the importance of precise molecular design in optimizing photocatalysts for specific applications.

Q5: Can Ir(dFppy)3 be used in conjunction with other catalysts to enhance CO2 reduction?

A5: Yes, Ir(dFppy)3 can be effectively combined with other catalysts, such as dinuclear rhenium complexes, to enhance CO2 reduction to CO []. In these systems, Ir(dFppy)3 acts as a photosensitizer, absorbing light energy and transferring it to the rhenium complex, which then catalyzes the CO2 reduction reaction []. This synergistic effect highlights the potential of developing hybrid photocatalytic systems with improved performance compared to individual components.

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